Product packaging for 2-(3,4-Difluorophenyl)propan-1-amine(Cat. No.:CAS No. 1096790-45-2)

2-(3,4-Difluorophenyl)propan-1-amine

Cat. No.: B2520523
CAS No.: 1096790-45-2
M. Wt: 171.191
InChI Key: KGRMFVYVHCPFET-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.191. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2N B2520523 2-(3,4-Difluorophenyl)propan-1-amine CAS No. 1096790-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRMFVYVHCPFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Substituted Phenylalkylamines

The chemical architecture of 2-(3,4-Difluorophenyl)propan-1-amine positions it within the broad and extensively studied class of substituted phenylalkylamines. This family of compounds is characterized by a core structure consisting of a phenyl ring linked to an alkylamine side chain. The parent compound, phenethylamine (B48288), is a naturally occurring trace amine that functions as a neuromodulator in the human brain.

The versatility of the phenylalkylamine scaffold allows for a vast number of derivatives through substitution on both the phenyl ring and the alkylamine chain. mdpi.comnih.gov These modifications can profoundly alter the molecule's chemical and physical properties. In the case of this compound, the key features are:

A propane-1-amine side chain, which classifies it as a substituted amphetamine.

Two fluorine atoms substituted at the 3 and 4 positions of the phenyl ring.

Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, the difluoro substitution on the phenyl ring is a feature of significant interest for researchers in synthetic and medicinal chemistry.

Significance in Contemporary Organic and Medicinal Chemistry Research

While 2-(3,4-Difluorophenyl)propan-1-amine is not as extensively documented as some other phenylalkylamines, its structure suggests considerable significance as a building block or intermediate in organic synthesis. Chiral amines, particularly fluorinated ones, are valuable in the construction of more complex chiral molecules, including active pharmaceutical ingredients. evitachem.com

The potential applications for compounds like this compound in research are primarily as:

Chiral Building Blocks: The presence of a stereocenter makes its enantiomerically pure forms valuable starting materials for asymmetric synthesis, allowing for the creation of specific stereoisomers of larger molecules. evitachem.com

Scaffolds for Library Synthesis: It can serve as a foundational structure for the generation of a library of related compounds. By modifying the amine group, researchers can create a range of derivatives to be screened for various biological activities.

Probes in Structure-Activity Relationship (SAR) Studies: The specific 3,4-difluoro substitution pattern provides a unique electronic and steric profile. In medicinal chemistry, synthesizing analogues with different substitution patterns helps researchers understand the structural requirements for a molecule to interact with a specific biological target, such as a receptor or enzyme. acs.org

Research on positional isomers, such as (S)-1-(2,4-difluorophenyl)propan-1-amine, highlights the utility of these compounds in medicinal chemistry and their investigation for potential therapeutic effects. evitachem.com This suggests a similar potential for this compound in the discovery of novel bioactive agents.

Stereochemical Considerations and Isomeric Forms of 2 3,4 Difluorophenyl Propan 1 Amine

Established Chemical Synthesis Routes

Established synthetic routes to primary amines, such as this compound, often rely on the reduction of nitrogen-containing functional groups or the direct formation of the C-N bond. These methods are widely applicable in organic synthesis and can be adapted for the specific preparation of the target compound.

Arylation Reactions for C-N Bond Formation

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds. While more commonly applied for the synthesis of arylamines, variations of these methods can be adapted for the synthesis of benzylic amines. One such approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.

For the synthesis of this compound, this could conceptually involve the coupling of a 3,4-difluorophenyl-containing electrophile with a propan-1-amine synthon, or the coupling of an appropriate arylating agent with propan-1-amine. However, the direct application to a simple propan-1-amine scaffold might be challenging due to potential side reactions and the need for specialized ligands to achieve high efficiency and selectivity.

Mitsunobu Reaction in the Preparation of Amine Derivatives

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including amines, via an Sₙ2 pathway. This reaction typically involves an alcohol, a nucleophile (such as a protected amine or an azide), a phosphine reagent (commonly triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

To apply this to the synthesis of this compound, one would start with 2-(3,4-difluorophenyl)propan-1-ol. The reaction with a suitable nitrogen nucleophile, such as phthalimide or an azide, under Mitsunobu conditions would yield a protected amine or an azide, respectively. Subsequent deprotection (in the case of phthalimide) or reduction (in the case of the azide) would afford the desired primary amine. A key advantage of the Mitsunobu reaction is the inversion of stereochemistry at the alcoholic carbon, which is crucial in stereoselective syntheses.

Asymmetric Synthesis and Stereoselective Preparation

The development of asymmetric and stereoselective methods for the synthesis of chiral amines is of significant interest, particularly in the pharmaceutical industry. For this compound, which contains a stereocenter, enantiomerically pure forms can be prepared using various strategies.

One of the most common approaches to chiral amines is through the asymmetric reduction of a prochiral ketone or imine. For instance, 1-(3,4-difluorophenyl)propan-2-one (B1346201) could be subjected to asymmetric reductive amination. This can be achieved using a chiral catalyst or a chiral auxiliary. Chiral oxazaborolidine catalysts, as pioneered by Corey, are known to effectively catalyze the asymmetric reduction of ketones to alcohols, which can then be converted to amines. google.com Alternatively, the ketone can be converted to a chiral imine or enamine using a chiral amine, followed by diastereoselective reduction and removal of the chiral auxiliary.

Another powerful method is the use of transaminases. These enzymes can catalyze the asymmetric amination of a ketone to the corresponding chiral amine with high enantioselectivity. This biocatalytic approach is increasingly favored due to its high efficiency and environmentally benign reaction conditions.

The following table summarizes some of the key reactions and reagents that can be employed in the synthesis of this compound.

Reaction Type Precursor Molecule Key Reagents Product Reference
Azide Reduction2-(3,4-difluorophenyl)propyl azideLiAlH₄, H₂/Pd-C, or PPh₃/H₂OThis compoundN/A
Amide Reduction2-(3,4-difluorophenyl)propanamideLiAlH₄This compoundN/A
Mitsunobu Reaction2-(3,4-difluorophenyl)propan-1-olPPh₃, DEAD/DIAD, Phthalimide/HN₃Protected amine or azideN/A
Asymmetric Reduction1-(3,4-difluorophenyl)propan-2-oneChiral oxazaborolidine, boraneChiral 2-(3,4-difluorophenyl)propan-1-ol google.com

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, providing highly selective and environmentally benign routes to chiral compounds. Enzymes, operating under mild conditions, can offer unparalleled stereoselectivity, which is often difficult to achieve with conventional chemical catalysts.

One of the most prominent biocatalytic methods for chiral amine synthesis involves the use of ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone, yielding a chiral amine. This approach is highly attractive due to its potential for high enantiomeric excess and the direct formation of the desired amine from a readily available ketone precursor. The adaptability of transaminase-mediated synthesis for producing enantiopure phenylpropan-2-amines suggests its potential application for the synthesis of corresponding propan-1-amines, including this compound. The general mechanism involves a ping-pong bi-bi kinetic model where the enzyme's pyridoxal 5'-phosphate (PLP) cofactor accepts the amino group from a donor (like L-alanine or isopropylamine) to form a pyridoxamine phosphate (PMP) intermediate. Subsequently, the amino group is transferred to the ketone substrate, regenerating the PLP and releasing the chiral amine product.

Enzyme ClassReaction TypeSubstrate Example (Analogous)ProductKey Advantages
ω-TransaminaseAsymmetric Synthesis1-(3,4-Difluorophenyl)propan-2-one(R)- or (S)-2-(3,4-Difluorophenyl)propan-1-amineHigh enantioselectivity, direct amination, mild reaction conditions

This table presents a hypothetical adaptation of transaminase technology to the target compound based on established principles.

Chemoenzymatic Strategies for Enantiomer Enrichment

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions to achieve transformations that are challenging for either methodology alone. These multi-step, one-pot cascades can improve efficiency by reducing the need for intermediate purification and overcoming unfavorable reaction equilibria.

For the synthesis of chiral amines, a chemoenzymatic approach could involve an enzymatic kinetic resolution coupled with a chemical racemization of the undesired enantiomer, a process known as dynamic kinetic resolution (DKR). Another strategy involves combining enzymatic reactions in a cascade. For instance, a monoamine oxidase (MAO) could be used to selectively oxidize one enantiomer of a racemic amine to an imine. This imine can then be reduced back to the racemic amine by a non-selective chemical reducing agent, allowing the enzyme to continuously resolve the mixture and enrich the desired enantiomer. Alternatively, the imine can be asymmetrically reduced by another enzyme, such as an imine reductase (IRED), to yield a single enantiomer of the amine.

Visible light-driven photoredox catalysis has also been combined with enzymatic catalysis for the enantioselective synthesis of amines. nih.gov In such a system, a photosensitizer can reduce an imine to a racemic mixture of the amine, while an enzyme, like MAO, selectively oxidizes one enantiomer back to the imine, leading to the accumulation of the desired enantiomer. nih.gov

StrategyKey ComponentsPrinciplePotential Application
Dynamic Kinetic Resolution (DKR)Enzyme (e.g., Lipase) + Metal CatalystEnzymatic resolution of a racemate coupled with in-situ racemization of the slower-reacting enantiomer.Synthesis of enantiopure acylated precursors of this compound.
Multi-Enzyme Cascadee.g., Monoamine Oxidase + Imine ReductaseSelective oxidation of one enantiomer followed by asymmetric reduction of the intermediate imine.Deracemization of racemic this compound.
Photo-biocatalytic CascadePhotosensitizer + Enzyme (e.g., MAO)Light-driven, non-selective reduction of an imine coupled with enantioselective enzymatic oxidation of the amine. nih.govEnantiomer enrichment of this compound from its corresponding imine. nih.gov

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective enzymes for this purpose in the context of chiral amine synthesis.

Lipase-catalyzed kinetic resolution of amines typically involves the acylation of the amine with an acyl donor. One enantiomer of the amine reacts significantly faster with the enzyme-acyl donor complex than the other, leading to a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. The choice of lipase, acyl donor, and solvent is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). For instance, Candida antarctica lipase B (often immobilized as Novozym 435) is a robust and versatile biocatalyst for the kinetic resolution of a wide range of chiral amines. chimia.ch

While direct lipase-catalyzed resolution of this compound is not explicitly detailed in the reviewed literature, the successful application of this technique to structurally related compounds provides a strong precedent. A notable example is the efficient hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides using immobilized Candida antarctica lipase B. researchgate.net This process yields the (1R,2R)-carboxylic acid precursor to a related chiral amine with high enantioselectivity (E = 197), demonstrating the applicability of lipases in resolving molecules with the 3,4-difluorophenyl moiety. researchgate.net This principle of enzymatic resolution of a precursor carboxylic acid or a related derivative is a common and effective strategy for accessing enantiopure amines.

Table of Research Findings on Lipase-Catalyzed Resolution of Related Compounds

SubstrateEnzymeReaction TypeKey FindingReference
trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolideImmobilized Candida antarctica lipase B (CALB)Hydrolytic ResolutionEfficient resolution to produce (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid with high enantioselectivity (E = 197). researchgate.net researchgate.net
Racemic 1-phenylethanamineCandida antarctica lipase B (Novozym 435)N-acylation with ethyl acetateHighly effective kinetic resolution, yielding the acylated product with 97.6% enantiomeric excess. chimia.ch chimia.ch
Racemic aryloxy-propan-2-yl acetatesAspergillus niger lipase / Pseudomonas fluorescens lipaseHydrolysis / AcetylationSuccessful kinetic resolution to produce enantiomerically enriched intermediates for the drug mexiletine.

Chemical Reactivity and Functional Group Transformations of this compound

The chemical behavior of this compound is dictated by its two primary reactive centers: the nucleophilic primary amine and the electron-deficient difluorophenyl ring. These distinct functionalities allow for a range of chemical transformations, making the compound a versatile building block in organic synthesis. Its reactivity profile is a composite of the independent and interacting behaviors of the amine group and the substituted aromatic moiety.

Structure Activity Relationships Sar of 2 3,4 Difluorophenyl Propan 1 Amine and Its Analogs

Influence of Fluorine Substitution Pattern on Molecular Interactions

The introduction of fluorine atoms onto the phenyl ring of phenethylamine (B48288) analogs profoundly alters their physicochemical properties, thereby influencing their molecular interactions and biological activity. Fluorine is the most electronegative element, and its substitution can modify a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

In the case of 2-(3,4-Difluorophenyl)propan-1-amine, the presence of two fluorine atoms at the 3- and 4-positions has specific consequences. This substitution pattern increases lipophilicity, which can facilitate passage across the blood-brain barrier. The electron-withdrawing nature of the fluorine atoms also affects the electron density of the aromatic ring, which can influence cation-π interactions with receptor sites.

Research on various fluorinated phenethylamines demonstrates that the position of fluorine is crucial. For example, para-substitution (at the 4-position) often has a different impact on activity compared to ortho- (2-position) or meta- (3-position) substitution. The 3,4-difluoro pattern combines the effects of meta and para substitutions. Studies on related compounds, such as substituted amphetamines, show that progressive fluorination can increase binding affinity at certain receptors, like the serotonin (B10506) 5-HT2A and 5-HT2C receptors. However, for other targets, such as the serotonin transporter, 3,4-difluoroamphetamine has been found to have a weaker effect compared to non-fluorinated analogs like MDA. wikipedia.org This highlights that the influence of a specific substitution pattern is highly dependent on the target protein's topology and electrostatic environment.

Table 1: Comparison of Monoamine Transporter Activity for Amphetamine Analogs with Different Phenyl Ring Substitutions

CompoundSubstitutionDAT Release (EC₅₀ nM)SERT Release (EC₅₀ nM)NET Release (EC₅₀ nM)
AmphetamineNone24.633307.4
4-Fluoroamphetamine (4-FA)4-Fluoro20073037

This table illustrates the effect of a single fluorine substitution on the potency of amphetamine as a monoamine releaser. Data is compiled from various sources for illustrative purposes. wikipedia.org

Role of the Amine Functionality in Ligand-Target Binding

The primary amine group of this compound is a critical pharmacophoric feature for its interaction with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). At physiological pH, this amine group is protonated, carrying a positive charge. This charge allows for a crucial ionic interaction, or salt bridge, with a highly conserved aspartate residue in the central binding site of these transporters (e.g., Asp79 in the human DAT).

This interaction is a primary anchor for the ligand within the binding pocket. Beyond the ionic bond, the hydrogen atoms on the protonated amine can act as hydrogen bond donors, forming additional stabilizing connections with nearby amino acid residues. Docking simulations of related phenethylamine derivatives into monoamine transporters consistently show the formation of a hydrogen bond between the amine and the polar side chain of this conserved aspartate residue. nih.gov

Modification of the amine group, such as N-methylation to form a secondary amine (as in methamphetamine analogs) or N,N-dimethylation to a tertiary amine, significantly alters the binding affinity and functional profile. While N-methylation is often tolerated and can even increase potency at certain transporters, larger N-alkyl groups generally decrease activity. This suggests that the binding pocket has specific steric limitations around the amine functionality and that the hydrogen-bonding capacity of a primary or secondary amine is optimal for high-affinity binding.

Stereospecificity in Biological Activity and Enantiomeric Potency Differences

This compound is a chiral molecule due to the stereocenter at the alpha-carbon of the propane (B168953) chain. This results in two enantiomers: (S)-2-(3,4-Difluorophenyl)propan-1-amine and (R)-2-(3,4-Difluorophenyl)propan-1-amine. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often exhibit different affinities and efficacies for different enantiomers of a drug.

In the case of amphetamine and its analogs, the (S)-enantiomer (dextroamphetamine) is generally the more potent enantiomer at the dopamine and norepinephrine transporters, responsible for its primary stimulant effects. wikipedia.org The (R)-enantiomer (levoamphetamine) is typically less active at these sites but may retain some activity at the norepinephrine transporter and have more pronounced peripheral effects. wikipedia.org

This enantiomeric preference is due to the three-dimensional arrangement of binding sites within the target protein. The transporter's binding pocket is shaped to accommodate one enantiomer more favorably than the other, allowing for a more optimal alignment of the key interacting groups (the phenyl ring, the amine, and the alpha-methyl group). Studies on N-alkylated 4-methylamphetamine analogs have confirmed that for nearly all compounds tested, the (S)-isomers showed significantly higher potency than the corresponding (R)-enantiomers at monoamine transporters. nih.gov This principle is expected to hold for this compound, with the (S)-enantiomer likely being more potent.

Table 2: Enantiomeric Selectivity of a Related Amphetamine Analog at Monoamine Transporters

EnantiomerTransporterUptake Inhibition (IC₅₀ nM)
(S)-N-Methyl-4-MADAT15
(R)-N-Methyl-4-MADAT130
(S)-N-Methyl-4-MANET11
(R)-N-Methyl-4-MANET16
(S)-N-Methyl-4-MASERT110
(R)-N-Methyl-4-MASERT1300

Data for N-Methyl-4-methylamphetamine (4-MA) illustrates the typical higher potency of the (S)-enantiomer at monoamine transporters. This data is presented to demonstrate the principle of stereospecificity. nih.gov

Computational and In Silico Approaches to SAR Analysis (e.g., QSAR and pharmacophore modeling for related scaffolds)

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling are invaluable for rational drug design.

QSAR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For phenethylamine and cathinone analogs, QSAR models have successfully identified key determinants of activity at monoamine transporters. nih.gov For instance, these studies have shown that for a series of 4-substituted methcathinones, the steric bulk of the substituent on the phenyl ring is a significant factor in determining selectivity between the dopamine and serotonin transporters. nih.gov Smaller substituents tend to favor DAT interaction, while larger groups favor SERT interaction. nih.gov Such models can be used to predict the potency of novel, unsynthesized analogs.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A typical pharmacophore model for a monoamine transporter inhibitor includes features like a hydrophobic aromatic center, a positively ionizable group (the amine), and specific hydrogen bond donor/acceptor sites, all with defined spatial relationships. nih.gov These models serve as 3D search queries to screen large virtual libraries of compounds to identify new potential ligands. They also help to explain why certain structural modifications are tolerated while others are not, by showing whether the modified molecule still fits the essential pharmacophoric features.

Molecular docking simulations further complement these approaches by predicting the specific binding pose of a ligand within the 3D structure of its target protein. These simulations can visualize the key interactions, such as the salt bridge formed by the amine group and the hydrophobic interactions of the difluorophenyl ring, providing a structural basis for the observed SAR.

Pharmacological Mechanisms of Action of 2 3,4 Difluorophenyl Propan 1 Amine

Molecular Target Identification and Characterization (In Vitro Studies)

In vitro studies are crucial for elucidating the specific molecular targets of a compound and quantifying its affinity and activity at these sites. For 2-(3,4-Difluorophenyl)propan-1-amine, these investigations focus on its interaction with neurotransmitter receptors, transporters, and enzymes.

Research indicates that the principal targets of amphetamine analogs are the monoamine transporters rather than the postsynaptic receptors themselves. The affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) is a key determinant of a compound's psychoactive profile. This compound acts as a potent inhibitor of these transporters. While specific binding data (Ki) for this exact compound is not widely published, the inhibitory concentrations (IC50) for reuptake by its structural isomers, such as 4-fluoroamphetamine, provide insight into its likely profile.

These compounds typically exhibit the highest potency for the norepinephrine transporter, followed by the dopamine transporter, and show the least potency for the serotonin transporter. nih.govnih.gov For instance, 4-fluoroamphetamine is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. wikipedia.org It displays some affinity for the serotonin 5-HT2A and 5-HT2C receptors, though these values are significantly lower than its affinity for the monoamine transporters. wikipedia.org The primary action remains focused on the transporters, where it functions as a substrate-type releaser. researchgate.net

Inhibitory Activity of Fluoroamphetamine Analogs at Monoamine Transporters

The following table displays the half-maximal inhibitory concentrations (IC50) for monoamine reuptake by 4-Fluoroamphetamine, a structural isomer of this compound. Lower values indicate greater potency.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
4-Fluoroamphetamine7704206800

Data sourced from Wikipedia article on 4-Fluoroamphetamine. wikipedia.org

Studies on 4-fluoroamphetamine have shown it to be a weak inhibitor of MAO-A. wikipedia.org It is expected that this compound would exhibit a similar, albeit modest, inhibitory profile at MAO enzymes, which would synergize with its primary action as a transporter substrate. mdpi.com

Monoamine Oxidase (MAO) Inhibition by Amphetamine Analogs

The table below shows the half-maximal inhibitory concentration (IC50) of related amphetamine compounds against the MAO-A enzyme. Higher values indicate weaker inhibitory activity.

CompoundMAO-A IC50 (nM)
4-Fluoroamphetamine16,000
Amphetamine11,000

Data sourced from Wikipedia article on 4-Fluoroamphetamine. wikipedia.org

Intracellular Signaling Pathway Modulation Studies

The interaction of this compound with monoamine transporters initiates a cascade of downstream intracellular signaling events. By increasing extracellular concentrations of dopamine and serotonin, the compound indirectly modulates signaling pathways associated with their respective receptors, which are predominantly G-protein-coupled receptors (GPCRs).

Activation of dopamine D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and activation of protein kinase A (PKA). PKA, in turn, phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase, reducing cAMP levels.

Similarly, the activation of various serotonin receptor subtypes can trigger diverse signaling cascades. For example, 5-HT2 family receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways can subsequently engage mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which plays a role in synaptic plasticity and gene expression. nih.govnih.govnih.gov

Mechanistic Neuropharmacological Investigations (In vitro and non-human animal models)

Mechanistic studies in both in vitro preparations and non-human animal models confirm the functional consequences of the molecular interactions of amphetamine analogs.

In vitro studies using synaptosomes or cells expressing monoamine transporters have demonstrated that compounds like this compound function as "substrate-type releasers." They are transported into the presynaptic terminal by DAT, NET, and/or SERT. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in cytosolic neurotransmitter concentrations and a reversal of transporter function, which actively pumps dopamine, norepinephrine, and serotonin out of the neuron and into the synapse. researchgate.netwikipedia.org

In non-human animal models, primarily rodents, the neuropharmacological effects are well-characterized:

In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of living animals. Studies with related compounds like 4-fluoroamphetamine show a significant, dose-dependent increase in extracellular concentrations of dopamine and, to a lesser extent, serotonin in brain areas such as the striatum and nucleus accumbens. frontiersin.orgnih.gov This provides direct evidence of its action as a monoamine releaser in vivo. nih.govnih.gov

Locomotor Activity: A hallmark effect of dopamine-releasing agents is an increase in spontaneous locomotor activity. nih.govresearchgate.netjlabphy.org In rodent models, administration of amphetamine analogs typically produces hyperlocomotion, characterized by increased movement, rearing, and sniffing behaviors. plos.orgumich.edu This behavioral stimulation is directly linked to the compound's ability to elevate synaptic dopamine levels in the motor circuits of the brain. nih.gov

Metabolism and Biotransformation of 2 3,4 Difluorophenyl Propan 1 Amine

In Vitro Metabolic Pathways and Enzyme Involvement

The in vitro metabolism of amphetamine and its analogs is predominantly hepatic, involving a variety of enzymatic reactions aimed at increasing their water solubility to facilitate excretion.

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the Phase I metabolism of a vast array of xenobiotics, including amphetamine-like substances. For amphetamines, CYP2D6 is the principal isoenzyme responsible for their metabolism. mdpi.comnih.gov Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in metabolic rates, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.

The biotransformation of amphetamines by CYP enzymes can proceed through several key pathways:

Aromatic Hydroxylation: This is a common metabolic route for amphetamines, typically occurring at the para-position of the phenyl ring. However, the presence of a fluorine atom at the 4-position in 2-(3,4-Difluorophenyl)propan-1-amine may hinder or alter this pathway. The high electronegativity of fluorine can make the aromatic ring less susceptible to electrophilic attack by CYP enzymes.

Aliphatic Hydroxylation: This involves the hydroxylation of the propyl side chain, which is a known metabolic pathway for amphetamine analogs.

N-Oxidation: The amino group can undergo oxidation to form hydroxylamine and nitroso derivatives.

Deamination: The amine group can be removed, leading to the formation of a ketone metabolite.

While direct defluorination of aromatic compounds by CYP enzymes is generally considered a minor pathway due to the strength of the carbon-fluorine bond, studies have shown that oxidative defluorination can occur for some fluorinated drug molecules, potentially leading to the formation of reactive metabolites. manchester.ac.ukbohrium.comresearchgate.net

Based on the known metabolism of similar compounds like 2-fluoromethamphetamine and other amphetamines, the following primary and secondary metabolites of this compound can be hypothesized. researchgate.net

Primary Metabolites: These are formed through the initial enzymatic modification of the parent compound.

Hydroxylated Metabolites: Aromatic hydroxylation, if it occurs, would likely be directed to the less sterically hindered positions on the phenyl ring not occupied by fluorine. Aliphatic hydroxylation of the propyl chain is also a probable route.

N-Hydroxy-2-(3,4-Difluorophenyl)propan-1-amine: N-oxidation of the primary amine would yield the corresponding hydroxylamine.

3,4-Difluorophenylacetone: Deamination of the parent compound would result in the formation of this ketone.

Secondary Metabolites: These are formed by the further metabolism of primary metabolites, often through conjugation reactions (Phase II metabolism).

Glucuronide and Sulfate Conjugates: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their elimination from the body.

Table 1: Hypothesized Metabolites of this compound

Metabolite TypeProposed Metabolite NameMetabolic Pathway
Primary Hydroxylated this compoundAromatic/Aliphatic Hydroxylation
N-Hydroxy-2-(3,4-Difluorophenyl)propan-1-amineN-Oxidation
3,4-DifluorophenylacetoneDeamination
Secondary Glucuronide/Sulfate Conjugates of Hydroxylated MetabolitesGlucuronidation/Sulfation

Stereoselective Metabolism and Its Implications

This compound possesses a chiral center at the alpha-carbon of the propyl side chain, meaning it exists as two enantiomers: (S)-(+)- and (R)-(-)-enantiomers. The metabolism of amphetamines is known to be stereoselective. For amphetamine itself, the d-enantiomer (S-isomer) is generally metabolized at a faster rate than the l-enantiomer (R-isomer). nih.gov This stereoselectivity is attributed to the specific interactions between the enantiomers and the active site of the metabolizing enzymes, primarily CYP2D6.

Enzyme Kinetics of Metabolic Pathways

The enzyme kinetics of the metabolic pathways for amphetamine analogs are typically described by the Michaelis-Menten model. This model relates the rate of the reaction to the substrate concentration and is characterized by two key parameters:

Km (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the affinity of the enzyme for the substrate.

Vmax (maximum reaction velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

For amphetamine and its analogs, the Km and Vmax values for their metabolism by CYP2D6 can vary significantly depending on the specific substrate and the genetic variant of the enzyme. nih.gov Fluorination can impact these kinetic parameters. The presence of fluorine atoms can alter the binding affinity of the compound to the active site of the enzyme, thereby affecting the Km value. It can also influence the rate of catalysis, which would be reflected in the Vmax. The precise enzyme kinetics for the metabolism of this compound would need to be determined through in vitro studies using human liver microsomes or recombinant CYP enzymes.

Synthesis and Characterization of Derivatives and Analogues of 2 3,4 Difluorophenyl Propan 1 Amine

Rational Design and Synthetic Strategies for Novel Analogues

The rational design of novel analogues of 2-(3,4-difluorophenyl)propan-1-amine focuses on three primary areas of the molecule: the propane (B168953) side chain, the primary amine, and the 3,4-difluorophenyl ring. Strategic modifications in these regions aim to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets.

Modifications to the propane side chain and the primary amine group are key strategies to alter the potency and selectivity of the parent compound. Common modifications include N-alkylation, N-acylation, and the introduction of different functional groups to the amine. For instance, the synthesis of N-substituted derivatives, such as N-methyl or N-ethyl analogues, can be achieved through reductive amination of 1-(3,4-difluorophenyl)propan-2-one (B1346201) with the corresponding amine in the presence of a reducing agent like sodium cyanoborohydride.

Another approach involves the introduction of a propargyl group to the amine, yielding a propargylamine. The synthesis of such compounds can be achieved through a multicomponent reaction involving an aldehyde, an alkyne, and an amine, often catalyzed by a copper salt. These modifications can significantly influence the compound's interaction with target enzymes.

The propane backbone itself can also be altered. For example, the synthesis of 2-amino-1-(substituted phenyl)propanes can be achieved from the corresponding substituted benzyl (B1604629) methyl ketone via reductive amination. While not a direct modification of the propane chain length, this highlights the versatility of synthetic routes to access structurally related compounds.

Altering the substitution pattern on the phenyl ring is a common strategy to probe the electronic and steric requirements for biological activity. The 3,4-difluoro substitution is a key feature of the parent compound, and exploring variations can provide valuable SAR insights.

Synthetic strategies for these analogues typically involve starting with a differently substituted benzaldehyde (B42025) or benzyl halide. For example, to synthesize a 4-chlorophenyl analogue, one could start with 4-chlorobenzaldehyde (B46862) and follow a similar synthetic pathway as for the difluoro compound. This might involve a Horner-Wadsworth-Emmons reaction to form an ester, followed by a Hoffmann degradation of the corresponding amide to yield the desired amine. Similarly, the synthesis of 2-methyl-1-(substituted phenyl)-2-propanamine compounds has been achieved starting from substituted benzyl chlorides and isobutyronitrile, followed by hydrolysis and a Curtius rearrangement.

The introduction of other halogens (e.g., chlorine, bromine) or alkyl groups (e.g., methyl, ethyl) at various positions on the phenyl ring can impact the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity for target proteins.

Bioisosteric replacement of the flexible propane backbone with a more rigid cyclopropane (B1198618) ring has been a particularly fruitful strategy, leading to the synthesis of potent pharmacological agents. The cyclopropane ring introduces conformational constraint, which can lead to increased potency and selectivity for biological targets. A key analogue in this series is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

The synthesis of this cyclopropane analogue has been approached through various routes, often starting from 3,4-difluorobenzaldehyde (B20872) or 1,2-difluorobenzene (B135520). These multi-step syntheses involve key reactions such as Wittig or aldol (B89426) reactions to form an alkene, followed by cyclopropanation. The amine group is typically introduced via a Curtius rearrangement of a carboxylic acid derivative. The stereochemistry of the final product is crucial for its biological activity and is often controlled through the use of chiral reagents or by separation of enantiomers.

Below is a table summarizing some of the reported synthetic routes to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

Starting MaterialKey IntermediatesKey ReactionsReference
3,4-Difluorobenzaldehyde(E)-3-(3,4-difluorophenyl)-2-propenoic acid, (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acidReaction with malonic acid, cyclopropanation, Curtius rearrangement google.com
1,2-Difluorobenzene3-chloro-1-(3',4'-difluorophenyl)-propan-1-one, (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropaneFriedel-Crafts acylation, stereoselective reduction, cyclization, reduction of nitro group google.com
3,4-Difluorobenzaldehyde(E)-3-(3,4-difluorophenyl)acrylonitrile, trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrileAldol condensation or Wittig reaction, cyclopropanation, hydrolysis, Curtius rearrangement google.com
Substituted cinnamic acidCyclopropylamide derived from Oppolzer's sultamDerivatisation with Oppolzer's sultam, diastereoselective cyclopropanation, saponification, Curtius rearrangement google.com

Comparative Pharmacological and Mechanistic Studies of Structurally Related Compounds

The pharmacological and mechanistic studies of this compound and its analogues have primarily focused on their activity as inhibitors of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). nih.govnih.gov These enzymes play crucial roles in neurotransmitter metabolism and epigenetic regulation, respectively.

trans-2-Phenylcyclopropylamine, a non-fluorinated analogue, is a well-known irreversible inhibitor of both MAO-A and MAO-B, and also inhibits LSD1. nih.govnih.gov Mechanistic studies have shown that it acts as a mechanism-based inactivator, forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of these enzymes. nih.gov

Comparative studies of derivatives of 2-phenylcyclopropylamine have revealed that substitutions on the phenyl ring can modulate the potency and selectivity of inhibition. For example, the introduction of fluorine atoms, as in the case of this compound and its cyclopropane analogue, can enhance potency and alter the selectivity profile for MAO-A versus MAO-B, or for MAOs versus LSD1. These studies are essential for the development of inhibitors with improved therapeutic indices.

The cyclopropane analogues, due to their conformational rigidity, often exhibit higher potency and selectivity compared to their more flexible propanamine counterparts. The stereochemistry of the cyclopropane ring is critical, with the trans isomers generally showing greater activity.

The following table provides a conceptual summary of the comparative pharmacology of these related compounds.

Compound ClassKey Structural FeaturePrimary Biological Target(s)General Mechanistic Insight
2-Phenylpropan-1-aminesFlexible propane side chainMAO-A, MAO-B, LSD1Mechanism-based irreversible inhibition
N-Substituted AnaloguesAlkylated or acylated amineMAO-A, MAO-B, LSD1Altered potency and selectivity
Phenyl Ring Substituted AnaloguesVaried substituents (halogens, alkyls)MAO-A, MAO-B, LSD1Modulation of electronic and steric properties affecting binding
Cyclopropane AnaloguesRigid cyclopropane backboneMAO-A, MAO-B, LSD1Often enhanced potency and selectivity due to conformational constraint

Analytical Methodologies for 2 3,4 Difluorophenyl Propan 1 Amine

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry for structural elucidation)

The structural elucidation of 2-(3,4-Difluorophenyl)propan-1-amine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, its expected spectral characteristics can be inferred from the analysis of analogous compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the difluorophenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The protons of the aminopropyl chain would be observed further upfield. The methine (CH) proton adjacent to the aromatic ring and the methyl (CH₃) group would likely appear as a multiplet and a doublet, respectively, due to spin-spin coupling. The methylene (B1212753) (CH₂) protons of the amine group would also exhibit a characteristic splitting pattern. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. The carbons of the difluorophenyl ring would resonate at lower field (typically 115-165 ppm), with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling). The carbons of the propan-1-amine side chain would appear at a higher field. The carbon bearing the amine group would be deshielded compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. As a primary amine, two N-H stretching bands would be anticipated in the region of 3300-3500 cm⁻¹. umich.edu An N-H bending vibration is also expected around 1600 cm⁻¹. umich.edu The C-N stretching vibration for an aliphatic amine typically appears in the 1000-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The presence of C-F bonds would give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the C-N bond. shimadzu.com This would result in the formation of a stable iminium cation. In the case of this compound, alpha-cleavage could lead to the loss of a methyl radical or an ethyl radical, giving rise to characteristic fragment ions. The fragmentation pattern would also likely show peaks corresponding to the difluorophenyl moiety.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons (7.0-7.5 ppm), Aliphatic protons (CH, CH₂, CH₃) with characteristic splitting, Broad NH₂ singlet
¹³C NMR Aromatic carbons (115-165 ppm) with C-F coupling, Aliphatic carbons at higher field
IR N-H stretching (3300-3500 cm⁻¹, two bands), N-H bending (~1600 cm⁻¹), C-N stretching (1000-1250 cm⁻¹), Aromatic C-H and C=C stretching, Strong C-F stretching (1000-1400 cm⁻¹)
Mass Spec. Molecular ion peak, Fragments from alpha-cleavage, Peaks corresponding to the difluorophenyl group

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation and purity assessment of pharmaceutical compounds like this compound. diplomatacomercial.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. diplomatacomercial.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. moravek.com For a compound like this compound, reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The addition of modifiers to the mobile phase, such as acids (e.g., trifluoroacetic acid) or buffers, can improve peak shape and resolution for basic compounds like amines. researchgate.net Purity is assessed by detecting any impurity peaks in the chromatogram, and quantification can be achieved by comparing the peak area of the main component to those of the impurities. emerypharma.com

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape due to their polarity and tendency to interact with the stationary phase, derivatization can overcome this issue. shimadzu.comnih.gov Derivatizing the amine group with a reagent like trifluoroacetic anhydride (B1165640) can increase its volatility and reduce tailing, leading to better chromatographic performance. maps.orgwiley.com The choice of the GC column is also crucial, with a variety of stationary phases of different polarities available. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information about any separated impurities. maps.org

Table 2: Chromatographic Methods for Purity Assessment

Method Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detection Key Considerations
HPLC C18-silica (Reversed-phase)Acetonitrile/Water with TFAUV, MSMobile phase modifiers can improve peak shape.
GC Polysiloxane-basedHelium or HydrogenFID, MSDerivatization may be required to improve peak shape and volatility.

Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Since this compound contains a chiral center, it exists as a pair of enantiomers. The determination of enantiomeric purity is crucial in pharmaceutical applications, as different enantiomers can have different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary methods for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric separations. yakhak.org This is achieved by using a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of a wide range of chiral compounds, including amines. yakhak.org The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. yakhak.org The addition of acidic or basic additives to the mobile phase can significantly influence the separation. researchgate.net Another approach in chiral HPLC is the pre-column derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Chiral Gas Chromatography (GC) is also a valuable tool for enantiomeric analysis, particularly for volatile compounds. nih.gov Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase. Cyclodextrin-based CSPs are frequently used for the separation of chiral amines. wiley.com As with achiral GC, derivatization of the amine group is often necessary to improve volatility and chromatographic performance. nih.gov The choice of the derivatizing agent and the specific chiral stationary phase are critical for achieving successful enantiomeric separation.

Table 3: Methods for Enantiomeric Purity Determination

Method Chiral Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Key Strategy
Chiral HPLC Polysaccharide-based (e.g., cellulose or amylose derivatives)Hexane/IsopropanolDirect separation on a chiral column.
Chiral GC Cyclodextrin-basedHelium or HydrogenDirect separation of derivatized enantiomers on a chiral column.

Research Applications of 2 3,4 Difluorophenyl Propan 1 Amine

Utility as a Key Chemical Intermediate in Complex Organic Synthesis

The primary and most extensively documented application of 2-(3,4-difluorophenyl)propan-1-amine is as a critical chemical intermediate in the synthesis of complex pharmaceutical agents. innospk.com Its stereospecific configuration is often essential for the biological activity of the final drug molecule. innospk.com The most notable example is its role as a key building block in the production of Ticagrelor, an antiplatelet medication used to prevent thrombotic events. innospk.comchemicalbook.com The synthesis of Ticagrelor relies on the specific (1R,2S) configuration of the cyclopropanamine intermediate to ensure the drug's efficacy as a P2Y12 receptor antagonist. innospk.comchemicalbook.com

Numerous synthetic routes have been developed to produce this intermediate, reflecting its industrial importance. These methods often involve multi-step processes starting from simpler aromatic compounds like 1,2-difluorobenzene (B135520) or 3,4-difluorobenzaldehyde (B20872). google.com The complexity and variety of these synthetic pathways underscore the compound's value in constructing the intricate architecture of modern pharmaceuticals.

Starting MaterialKey Transformation StepsReference
1,2-DifluorobenzeneFriedel-Crafts acylation, stereoselective reduction, cyclopropanation google.com
3,4-DifluorobenzaldehydeReaction with malonic acid, cyclization, hydrolysis, Curtius rearrangement google.com
1,2-DifluorobenzeneReaction with 3-chloropropionyl chloride, conversion to a nitro compound, stereoselective reduction, catalytic hydrogenation google.com

Application in the Development of Biological Probes

While direct literature detailing the use of this compound as a biological probe is limited, its structural characteristics are relevant to this field of research. Biological probes are molecules, often fluorescent, used to visualize and study biological structures and processes at the molecular level. rsc.org The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as membrane permeability and receptor binding affinity. researchgate.net

Fluorinated phenethylamines, a class to which this compound belongs, are of significant interest in neuroscience and pharmacology. nih.gov The fluorine atoms can alter the electronic properties of the molecule and enhance its ability to interact with biological targets. researchgate.net Therefore, derivatives of this compound could potentially be modified with fluorophores, such as pyrene, to create probes for imaging specific receptors or enzymes in biological systems. rsc.org

Investigational Use in Receptor-Ligand Binding Assays

The structure of this compound, as a conformationally restricted phenethylamine (B48288) analogue, makes it a valuable tool for investigational use in receptor-ligand binding assays. nih.gov These assays are fundamental in drug discovery for determining the affinity of a ligand (a potential drug) for its biological target, typically a receptor. biomolther.org The process often involves competition assays where a radiolabeled ligand and an unlabeled test compound compete for binding to the receptor. biomolther.org

Phenethylamine derivatives are known to interact with a variety of receptors, particularly serotonin (B10506) receptors like the 5-HT2A subtype. nih.govbiomolther.org Structure-activity relationship (SAR) studies on these derivatives help researchers understand how chemical modifications affect binding affinity. biomolther.org The rigid cyclopropane (B1198618) ring in this compound limits the molecule's conformational flexibility, which can provide valuable insights into the optimal geometry for receptor binding. nih.gov This structural constraint helps in mapping the binding pocket of a target receptor and designing more selective ligands. nih.gov

Assay TypePrincipleInformation Gained
Saturation Assay A radiolabeled ligand is incubated with a receptor preparation at increasing concentrations until equilibrium is reached.Determines receptor density (Bmax) and the ligand's dissociation constant (Kd).
Competition Assay A fixed concentration of a radiolabeled ligand competes for binding with varying concentrations of an unlabeled test compound.Determines the inhibitory constant (Ki) of the test compound, indicating its binding affinity. biomolther.org
Kinetic Assay Measures the rate at which a radiolabeled ligand associates with and dissociates from the receptor over time.Provides association (kon) and dissociation (koff) rate constants.

Contributions to Enzyme Inhibition Studies and Mechanistic Biochemistry

Analogues of this compound have been instrumental in enzyme inhibition studies. The trans-2-aryl-cyclopropylamine scaffold is a key pharmacophore in a class of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV). nih.gov DPP-IV is a serine protease that degrades incretin (B1656795) hormones, which are involved in regulating blood glucose levels; its inhibition is a therapeutic strategy for type 2 diabetes. oatext.commdpi.com Structure-activity relationship studies have demonstrated that derivatives of this compound can exhibit IC50 values below 100 nM with high selectivity over related enzymes. nih.gov

The cyclopropylamine (B47189) moiety is a known "mechanism-based inactivator" or "suicide inhibitor" for several enzymes, particularly flavoenzymes like monoamine oxidases (MAO) and the histone demethylase KDM1A (also known as LSD1). nih.govmdpi.comfrontiersin.org These inhibitors form a covalent bond with the enzyme's cofactor (e.g., FAD), leading to irreversible inhibition. nih.govfrontiersin.org Studying these interactions provides crucial insights into enzyme mechanisms and informs the design of new therapeutic agents for cancer and neurological disorders. nih.gov For instance, different stereoisomers of cyclopropylamine derivatives can form distinct covalent adducts with the FAD co-enzyme, highlighting the stereospecificity of enzyme-inhibitor interactions. nih.gov Other research has shown that cyclopropylamine derivatives can also inhibit enzymes involved in cholesterol biosynthesis, such as squalene (B77637) mono-oxygenase. nih.gov

Role in Preclinical Drug Discovery Research (Non-human models, target validation)

In preclinical drug discovery, this compound and its derivatives play a significant role in both the synthesis of drug candidates and in the validation of biological targets. Its use as a key intermediate for Ticagrelor is a prime example of its application in creating compounds for preclinical evaluation in animal models. innospk.comquickcompany.in The availability of such intermediates allows medicinal chemists to synthesize a series of related analogues to conduct structure-activity relationship (SAR) studies. nih.govmdpi.com

These SAR studies are fundamental to preclinical research, helping to identify which parts of a molecule are essential for its biological activity and to optimize properties like potency and selectivity. mdpi.com For example, preclinical evaluation of novel trans-2-aryl-cyclopropylamine analogues as DPP-IV inhibitors involved testing their ability to inhibit plasma DPP-IV activity in rats and improve glucose tolerance in mice, demonstrating their therapeutic potential in non-human models. nih.gov Such studies are essential for validating a biological target and providing the necessary efficacy data before a drug candidate can move into human clinical trials. nih.govnih.gov

Emerging Research Avenues and Future Perspectives for 2 3,4 Difluorophenyl Propan 1 Amine

Development of Advanced and Sustainable Synthetic Strategies

The efficient and environmentally conscious synthesis of chiral amines like 2-(3,4-Difluorophenyl)propan-1-amine is crucial for enabling its exploration in drug discovery programs. Traditional synthetic routes often involve hazardous reagents, multiple steps, and unfavorable reaction conditions, prompting a shift towards more advanced and sustainable methodologies.

Future research in this area is focused on several key strategies. One promising approach is asymmetric reductive amination . This method can potentially synthesize the target compound in a single step from a readily available precursor, 3,4-difluorophenylacetone. The use of chiral catalysts, such as those based on transition metals (e.g., Iridium, Rhodium) complexed with chiral ligands, can guide the reaction to produce a single desired enantiomer with high selectivity. This approach avoids the need for chiral separation, which is often costly and inefficient.

Another avenue involves biocatalysis, utilizing enzymes like transaminases or amine dehydrogenases. These enzymatic methods operate under mild conditions (aqueous solutions, room temperature) and can exhibit exquisite stereoselectivity, aligning perfectly with the principles of green chemistry. The development of robust, engineered enzymes will be key to making this a viable large-scale manufacturing process.

Table 1: Comparison of Potential Advanced Synthetic Strategies
Synthetic StrategyKey PrecursorCore TechnologyPotential AdvantagesChallenges
Asymmetric Reductive Amination3,4-DifluorophenylacetoneChiral metal catalysts (e.g., Ir, Rh)High enantioselectivity, potential for one-pot reaction.Cost of catalyst, optimization of reaction conditions.
Biocatalysis3,4-DifluorophenylacetoneEngineered transaminases or amine dehydrogenasesExcellent stereoselectivity, green reaction conditions (aqueous, mild temp.), high sustainability.Enzyme stability and availability, substrate scope limitations.
Continuous Flow SynthesisVariousMicroreactor technology combined with catalysisEnhanced safety, precise process control, improved yield and purity, scalability. evitachem.comInitial setup cost, potential for channel clogging.

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

While specific preclinical data for this compound is not extensively published, its core structure is analogous to moieties found in compounds with established biological activities. This provides a rational basis for exploring its potential against a range of novel biological targets in preclinical settings.

The presence of the phenyl-amine core is a common feature in molecules targeting the central nervous system (CNS). Therefore, initial preclinical screening could focus on receptors and enzymes implicated in neurological and psychiatric disorders. For instance, its structural similarity to certain monoamine analogues suggests potential interactions with monoamine transporters (for serotonin (B10506), dopamine (B1211576), norepinephrine) or monoamine oxidase (MAO) enzymes, which are validated targets for depression and neurodegenerative diseases.

Furthermore, related structures like 2-arylcyclopropylamines are known to be potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the management of type 2 diabetes. chemicalbook.comnih.gov Preclinical investigations could therefore assess the inhibitory activity of this compound against DPP-4. The difluoro-substitution on the phenyl ring can significantly alter electronic properties and metabolic stability, potentially offering an improved pharmacological profile over existing inhibitors. Other research on compounds with similar backbones has also indicated potential anti-inflammatory and antibacterial activities. nih.govmdpi.com

Table 2: Potential Biological Targets and Therapeutic Areas for Preclinical Exploration
Potential Biological TargetTherapeutic AreaRationale Based on Structural Analogy
Monoamine Transporters (SERT, DAT, NET)Depression, Anxiety, ADHDCore phenyl-amine scaffold is prevalent in monoamine reuptake inhibitors.
Dipeptidyl Peptidase IV (DPP-4)Type 2 DiabetesAnalogy to known 2-arylcyclopropylamine DPP-4 inhibitors. chemicalbook.comnih.gov
Monoamine Oxidase (MAO-A, MAO-B)Depression, Parkinson's DiseasePhenyl-amine structure is a classic pharmacophore for MAO inhibitors.
Bacterial Cell Wall Synthesis EnzymesInfectious DiseasesGeneral screening based on activities of related small molecules. mdpi.com

Integration with Computational Drug Design and Virtual Screening Methodologies

Computational chemistry offers a powerful toolkit to accelerate the exploration of this compound and its derivatives, saving significant time and resources in the drug discovery pipeline. researchgate.net The integration of these methodologies can guide synthetic efforts and prioritize compounds for biological testing.

The process typically begins with virtual screening . nih.gov A large virtual library of compounds, including this compound and its hypothetical derivatives, can be screened against the three-dimensional structures of potential biological targets (identified in section 10.2). Molecular docking simulations would predict the binding mode and estimate the binding affinity of each compound within the target's active site. nih.gov This allows for the rapid identification of promising initial hits without needing to synthesize every compound.

Following virtual screening, Quantitative Structure-Activity Relationship (QSAR) models can be developed once an initial set of active compounds is identified. researchgate.net These models correlate the chemical structures of the compounds with their biological activities, helping to identify key molecular features that enhance potency. For example, a QSAR study could reveal whether additional substitutions on the phenyl ring or modifications to the amine group are likely to improve binding affinity.

Finally, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound-target complex over time. researchgate.net These simulations provide insights into the stability of the binding interaction and can reveal subtle conformational changes that are crucial for biological activity, offering a more realistic view than static docking poses. Together, these computational approaches create a feedback loop, where in-silico predictions guide synthetic chemistry, and experimental results refine the computational models, leading to a more efficient and rational drug design process. chemrxiv.org

Table 3: Application of Computational Methodologies
Computational MethodPurposeSpecific Application to this compound
Molecular Docking / Virtual ScreeningIdentify potential hits and predict binding modes. nih.govnih.govScreening a library of derivatives against targets like DPP-4 or monoamine transporters to prioritize candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR)Establish a correlation between chemical structure and biological activity. researchgate.netTo guide the design of more potent analogues by identifying key structural features responsible for activity.
Molecular Dynamics (MD) SimulationsAssess the stability and dynamics of the ligand-protein complex. researchgate.netTo validate the stability of the predicted binding pose from docking and understand the energetic contributions to binding.
Pharmacophore ModelingIdentify the essential 3D arrangement of features required for biological activity.To create a 3D query for searching new chemical databases for structurally diverse compounds with the same potential activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.